molecular formula C10H20N2O4 B14698162 2-Ethyl-2-methyl-1,3-propanediol carbamate ethylcarbamate CAS No. 25384-68-3

2-Ethyl-2-methyl-1,3-propanediol carbamate ethylcarbamate

Cat. No.: B14698162
CAS No.: 25384-68-3
M. Wt: 232.28 g/mol
InChI Key: SPWCVDCYIJQRPF-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-1,3-propanediol carbamate ethylcarbamate is a chemical compound with the molecular formula C6H14O2. It is a derivative of 2-ethyl-2-methyl-1,3-propanediol, which is known for its applications in various industrial and scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-methyl-1,3-propanediol carbamate ethylcarbamate typically involves the reaction of 2-ethyl-2-methyl-1,3-propanediol with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as dibutyltin dilaurate, at elevated temperatures to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyl-1,3-propanediol carbamate ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-2-methyl-1,3-propanediol carbamate ethylcarbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-2-methyl-1,3-propanediol carbamate ethylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-propyl-1,3-propanediol carbamate cyclopropylcarbamate
  • 2-Butyl-2-ethyl-1,3-propanediol
  • 3,3-Dimethyl-1-butanol
  • 2,3-Dimethyl-2-butanol
  • 2,2-Dimethyl-1,3-propanediol

Uniqueness

2-Ethyl-2-methyl-1,3-propanediol carbamate ethylcarbamate is unique due to its specific structural features and reactivity. The presence of both ethyl and methyl groups on the propanediol backbone imparts distinct chemical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

25384-68-3

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylbutyl] N-ethylcarbamate

InChI

InChI=1S/C10H20N2O4/c1-4-10(3,6-15-8(11)13)7-16-9(14)12-5-2/h4-7H2,1-3H3,(H2,11,13)(H,12,14)

InChI Key

SPWCVDCYIJQRPF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(COC(=O)N)COC(=O)NCC

Origin of Product

United States

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